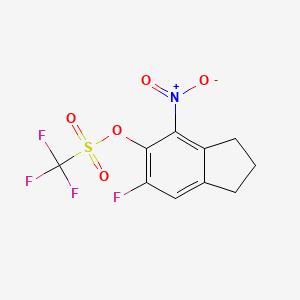

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate

Description

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate (CAS: 2676865-59-9) is a specialized triflate ester featuring a bicyclic 2,3-dihydro-1H-indenyl backbone substituted with a fluorine atom at position 6, a nitro group at position 4, and a trifluoromethanesulfonate (triflate) group at position 3. The triflate moiety acts as a highly reactive leaving group, making this compound valuable in nucleophilic substitution reactions, cross-coupling chemistry, and as an intermediate in pharmaceutical or materials science syntheses .

Properties

IUPAC Name |

(6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4NO5S/c11-7-4-5-2-1-3-6(5)8(15(16)17)9(7)20-21(18,19)10(12,13)14/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTMHGGVYRAJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4NO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles like amines or alcohols for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can yield compounds with enhanced biological activity.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For example, compounds synthesized from it were evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. The National Cancer Institute's Developmental Therapeutics Program reported mean growth inhibition values indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's derivatives have also been investigated for antimicrobial properties. Research has indicated that modifications to the trifluoromethanesulfonate group can enhance efficacy against bacterial strains, including multidrug-resistant species. A study highlighted the synthesis of several derivatives that displayed potent antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Derivative A | 6.25 | High |

| Derivative B | 12.5 | Moderate |

Material Science

In material science, the trifluoromethanesulfonate moiety is valuable for creating polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials.

Synthesis Techniques

The synthesis of this compound typically involves:

- Starting Materials : Utilizing 6-fluoroindene derivatives as the base.

- Reagents : Employing trifluoromethanesulfonic anhydride under controlled conditions to achieve the desired sulfonate ester.

- Characterization : The final product is characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

3-Oxo-2,3-dihydro-1H-inden-5-yl Trifluoromethanesulfonate (CAS: 175840-02-5)

- Structure : Features a ketone group at position 3 instead of fluoro and nitro groups.

- Reactivity : The electron-withdrawing ketone moderately activates the triflate group for substitution but less effectively than the nitro-fluoro combination in the target compound.

- Applications: Primarily used in synthesizing indenone derivatives. Its lower electrophilicity compared to the nitro/fluoro-substituted analog limits its utility in high-energy reactions .

6-(Trimethylsilyl)-2,3-dihydro-1H-inden-5-yl Trifluoromethanesulfonate

- Structure : A trimethylsilyl (TMS) group replaces the nitro and fluoro substituents.

- Reactivity: The TMS group is electron-donating, reducing the electrophilicity of the triflate. This compound participates in aminoselenation reactions but requires crown ethers and KF to activate the triflate .

- Applications : Useful in selenide synthesis, but the target compound’s nitro/fluoro substituents likely enable faster reaction kinetics in similar conditions.

Methyl/Ethyl/2-Fluoroethyl Trifluoromethanesulfonate

- Structure : Simple alkyl triflates (e.g., methyl, ethyl) lack aromatic backbones.

- Reactivity : These alkyl triflates are potent alkylating agents but exhibit lower thermal stability. Microwave-assisted reactions with cesium carbonate achieve chemoselective O/S-alkylation (5:1 ratio) .

- Applications : Broadly used in alkylation of carboxylic acids or thiols. The target compound’s aromatic system offers regioselective functionalization unavailable in linear alkyl triflates.

Functional Group Synergy

The nitro group at position 4 in the target compound provides strong electron withdrawal, enhancing the triflate’s leaving capacity. The fluoro substituent at position 6 further polarizes the aromatic system, increasing electrophilicity at position 4. This synergy is absent in analogs like the 3-oxo derivative or alkyl triflates, which rely on single activating groups.

Biological Activity

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate (CAS No. 2676865-58-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₉H₈FNO₃

Molar Mass: 197.16 g/mol

Structure: The compound features a fluorinated indenyl moiety with a nitro group and a trifluoromethanesulfonate functional group, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinoxaline have shown promising results with IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 . Although specific data on the compound itself is limited, the structural similarities suggest potential for similar activity.

The proposed mechanisms of action for related compounds include:

- Inhibition of Cell Proliferation: Many indene derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis.

- Targeting Specific Pathways: Some studies suggest that these compounds may interact with specific signaling pathways involved in cell survival and growth regulation.

Study 1: Structure-Activity Relationship (SAR)

A study exploring the SAR of various indenyl derivatives found that modifications to the nitro and fluorine substituents significantly affected their biological activity. Compounds with electron-withdrawing groups showed enhanced anticancer properties due to increased lipophilicity and improved cellular uptake .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.9 | HCT-116 |

| Compound B | 2.3 | MCF-7 |

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of related indene compounds in tumor-bearing mice. The results indicated a substantial reduction in tumor size when treated with these compounds compared to controls, suggesting potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethanesulfonate (triflate) groups are introduced using trifluoromethanesulfonic anhydride (TFAA) under inert conditions (e.g., THF, triethylamine) to avoid hydrolysis . Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation . Purification typically involves column chromatography with silica gel and solvents like hexane/ethyl acetate gradients .

Q. How can purity and structural integrity be validated for this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹⁹F NMR for fluorine environments, ¹H NMR for nitro and dihydroindenyl groups) are standard. Mass spectrometry (MS) confirms molecular weight (e.g., exact mass: ~445.0969 Da) . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What are the key stability considerations during storage and handling?

- Methodology : The triflate group is moisture-sensitive. Store under argon at –20°C in sealed vials. Stability tests under varying temperatures (4°C, 25°C) and humidity levels (using desiccants) are recommended to assess degradation pathways (e.g., hydrolysis to the corresponding alcohol) .

Advanced Research Questions

Q. How does the nitro group influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodology : The nitro group acts as an electron-withdrawing substituent, enhancing electrophilicity at the triflate-bearing carbon. Comparative studies using Suzuki-Miyaura coupling (e.g., with aryl boronic acids) show higher yields vs. non-nitro analogs. Monitor reaction progress via ³¹P NMR for Pd catalyst intermediates .

Q. What strategies address chemoselectivity challenges when modifying the dihydroindenyl core?

- Methodology : Use protecting groups (e.g., tert-butoxycarbonyl, t-Boc) for the nitro or fluorine moieties during functionalization. For example, selective alkylation with Cs₂CO₃ in acetonitrile at 150°C under microwave irradiation minimizes side reactions . Computational modeling (DFT) predicts regioselectivity trends .

Q. How can contradictions in literature data on reaction yields be resolved?

- Methodology : Reproduce experiments with controlled variables (solvent purity, catalyst loading, moisture levels). For instance, discrepancies in triflate coupling efficiency may stem from trace water in THF, which hydrolyzes the triflate group. Statistical analysis (e.g., ANOVA) identifies significant variables .

Key Recommendations for Methodological Rigor

- Reproducibility : Document solvent batch numbers and catalyst sources (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to account for variability .

- Data Validation : Use secondary techniques (e.g., IR spectroscopy) to confirm functional group integrity when NMR signals overlap .

- Computational Support : Employ DFT calculations to rationalize reaction pathways and predict byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.